![molecular formula C12H10N4O B2961618 pyridin-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1704615-38-2](/img/structure/B2961618.png)
pyridin-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyridin-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding various biological processes.
Scientific Research Applications
Cancer Therapeutics: CDK2 Inhibition
The pyrrolo[3,4-d]pyrimidine core structure is a key feature in compounds designed to inhibit Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer treatment as it can halt the proliferation of tumor cells. Compounds featuring this scaffold have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range .
Multi-Targeted Kinase Inhibitors
Derivatives of pyrrolo[3,4-d]pyrimidine have been explored as potential multi-targeted kinase inhibitors (TKIs). These compounds can simultaneously inhibit multiple kinases involved in cancer progression, such as EGFR, Her2, VEGFR2, and CDK2. This multi-pronged approach can be more effective in combating cancer by reducing the likelihood of resistance development. Some derivatives have shown promising cytotoxic effects and the ability to induce apoptosis in cancer cells .
Antiviral Agents: TLR7 Targeting
Pyrrolo[3,4-d]pyrimidine derivatives have been investigated for their antiviral properties, specifically targeting Toll-Like Receptor 7 (TLR7). TLR7 plays a role in the immune response to viral infections, and compounds that can modulate its activity may have therapeutic potential. Studies have indicated that certain derivatives exhibit exceptional antiviral activity both in vitro and in vivo .
Anti-Breast-Cancer Activity
The combination of pyrrolo[3,4-d]pyrimidine derivatives with other active pharmacophores has been studied for selective antiproliferative effects on breast cancer cells. These hybrid compounds aim to improve selectivity and efficacy in targeting breast cancer cells, potentially leading to better therapeutic outcomes .
Synthetic Approaches for Heterocyclic Compounds
The pyrrolo[3,4-d]pyrimidine scaffold is also significant in synthetic chemistry as a precursor for various heterocyclic compounds. Innovative synthetic approaches, such as Sonogashira coupling, have been utilized to produce derivatives like “2-bromo-6-aryl [5H] pyrrolo[2,3-b]pyrazines” in good yields. These compounds are of interest due to their diverse biological activities .
Apoptosis Inducers in Cancer Therapy
Some pyrrolo[3,4-d]pyrimidine derivatives have been identified as apoptosis inducers, which can trigger programmed cell death in cancer cells. This is a crucial mechanism for eliminating cancer cells and preventing tumor growth. The induction of apoptosis is often accompanied by changes in the expression of proapoptotic and antiapoptotic proteins, contributing to the compound’s anticancer effects .
properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl(pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12(10-3-1-2-4-14-10)16-6-9-5-13-8-15-11(9)7-16/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXFHSYPDUURAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
pyridin-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.